(S)-N-Boc-1-fluoro-2-butylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H18FNO2 |
|---|---|
Molecular Weight |
191.24 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-fluorobutan-2-yl]carbamate |
InChI |
InChI=1S/C9H18FNO2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m0/s1 |
InChI Key |
GPDDUUAPRWIQLG-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@@H](CF)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(CF)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S N Boc 1 Fluoro 2 Butylamine
Enantioselective Synthesis Strategies
The creation of the chiral center in (S)-N-Boc-1-fluoro-2-butylamine requires precise stereochemical control. Enantioselective synthesis strategies are paramount in achieving high optical purity. These methods can be broadly categorized into two main approaches: the introduction of the fluorine atom onto a prochiral substrate in an asymmetric fashion, or the asymmetric formation of the C-N bond.
Asymmetric Fluorination Approaches
Asymmetric fluorination involves the enantioselective introduction of a fluorine atom into a molecule. This can be achieved through various methods, including the use of chiral fluorinating agents or, more commonly, a combination of an achiral fluorinating agent and a chiral catalyst.
Electrophilic fluorination has become a powerful tool for the synthesis of organofluorine compounds. The development of "tamed" electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, has enabled the advancement of catalytic asymmetric methods. acs.org In this approach, a chiral Lewis acid or organocatalyst is employed to create a chiral environment around the substrate, leading to a facial-selective delivery of the "F+" equivalent.
For the synthesis of β-fluoroamines, a suitable precursor would be an N-protected amine with a prochiral center adjacent to the nitrogen. The catalyst, often a metal complex with a chiral ligand, coordinates to the substrate, directing the electrophilic fluorinating agent to one face of the molecule. For instance, chiral titanium-TADDOLate complexes have been successfully used for the asymmetric fluorination of β-ketoesters, achieving high enantioselectivities. nih.gov This methodology can be adapted to precursors of β-fluoroamines. The general principle involves the in situ formation of an enolate or enamine, which then attacks the electrophilic fluorine source under the influence of the chiral catalyst. nih.gov
| Catalyst Type | Fluorinating Agent | Substrate Type | Enantiomeric Excess (ee) |
| Ti/TADDOL | Selectfluor | β-ketoesters | Up to 90% |
| Cu/Bis(oxazoline) | NFSI | β-ketoesters | >80% |
| Pd/BINAP | NFSI | β-ketophosphonates | High |
| Rare Earth/F8BNP | NFPY-OTf | β-ketoesters | Not specified |
This table summarizes the performance of various chiral catalysts in electrophilic fluorination reactions, which are foundational to the synthesis of chiral fluoro compounds. nih.gov
Nucleophilic fluorination offers a complementary approach to electrophilic methods. A common strategy involves the ring-opening of chiral aziridines with a fluoride (B91410) source. researchgate.net This method is particularly attractive as the aziridine (B145994) precursors can often be prepared in high enantiopurity from readily available amino acids. The regioselectivity of the ring-opening is a critical factor, and it is often influenced by steric and electronic factors of the aziridine substituents. researchgate.net
The use of triethylamine (B128534) trihydrofluoride (Et3N·3HF) as a fluoride source has proven effective for the ring-opening of "non-activated" chiral aziridines. researchgate.net More advanced catalytic systems utilize hydrogen bonding catalysis to enhance the nucleophilicity of fluoride and control the enantioselectivity. For example, BINAM-derived bis-urea catalysts can facilitate the enantioselective desymmetrization of meso-aziridinium ions with alkali metal fluorides, yielding β-fluoroamines in high yields and enantiomeric excesses. nih.gov Lewis base catalysis can also be employed to generate amine-HF reagents in situ from sources like benzoyl fluoride, which can then be used for the hydrofluorination of aziridines to produce β-fluoroamines. ucla.edu
| Fluoride Source | Catalyst/Auxiliary | Substrate | Key Feature |
| Et3N·3HF | Chiral aziridine | Aziridine-2-carboxamide | Ring-opening of non-activated aziridines |
| Alkali Metal Fluoride | BINAM-derived bis-urea | meso-Aziridinium ions | Enantioselective desymmetrization |
| Benzoyl Fluoride/HFIP | Lewis Base (e.g., DBN) | Aziridines | In situ generation of amine-HF reagent |
This table illustrates various nucleophilic fluorination strategies for the synthesis of β-fluoroamines. researchgate.netnih.govucla.edu
Direct C(sp3)–H fluorination represents a highly atom-economical and efficient strategy for the synthesis of organofluorine compounds. Palladium catalysis has emerged as a powerful tool for such transformations. nih.gov For the synthesis of this compound, a precursor such as N-Boc-butylamine could theoretically undergo direct fluorination at the C1 position.
These reactions often proceed via a transient directing group that positions the palladium catalyst in proximity to the target C-H bond. nih.gov The catalytic cycle typically involves C-H activation to form a palladacycle, followed by oxidation of Pd(II) to a Pd(IV)-F species and subsequent reductive elimination to form the C-F bond. While examples of γ-C(sp3)–H fluorination of free amines have been reported, the development of β-selective C-H fluorination of linear amines remains a significant challenge. nih.gov The development of suitable chiral ligands that can effectively control the stereochemistry of the C-F bond formation is an active area of research.
Dynamic Kinetic Resolution and Kinetic Resolution in Synthesis
Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org However, the maximum theoretical yield for the resolved enantiomer is 50%.
Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution process with in situ racemization of the starting material. wikipedia.org This allows for the continuous conversion of the faster-reacting enantiomer while the slower-reacting enantiomer is epimerized to the more reactive form. wikipedia.org Consequently, DKR can theoretically convert 100% of a racemic starting material into a single, enantiopure product. wikipedia.org
A notable application of DKR in the synthesis of chiral β-fluoro amines involves the highly stereoselective nucleophilic monofluoromethylation of imines. cas.cnacs.org In this process, a chiral sulfoximine (B86345) reagent is employed, and the high stereoselectivity is attributed to a dynamic kinetic resolution of the α-fluorinated carbanion intermediate. cas.cnacs.org Mechanistic studies suggest that a chelated transition state facilitates the chiral induction from the sulfur stereocenter of the sulfoximine to the fluorine-bearing carbon stereocenter. cas.cn This method has proven effective for a broad range of aryl methyl ketimines, yielding products with high diastereoselectivities. acs.org
Protecting Group Chemistry in the Synthesis of N-Boc Fluoroamines
Protecting groups are essential tools in the synthesis of complex, polyfunctional molecules. They temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. bham.ac.uk In the synthesis of this compound, the use of the tert-butyloxycarbonyl (Boc) group is a key step.
N-Boc Group Introduction Methodologies
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. nih.gov The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.govwikipedia.org
Several methods exist for the N-tert-butyloxycarbonylation of amines:
Aqueous Conditions: A simple and environmentally friendly method involves stirring the amine with Boc₂O in water, sometimes with a co-solvent like acetone, at room temperature. nih.gov
Base-Catalyzed Conditions: The reaction can be carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, in solvents like water, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724). wikipedia.orgtotal-synthesis.com 4-Dimethylaminopyridine (DMAP) is also an effective catalyst. wikipedia.org
Lewis Acid Catalysis: A less common but effective method employs a Lewis acid catalyst, such as a yttria-zirconia-based catalyst, with Boc₂O in an organic solvent like acetonitrile. semanticscholar.org This method is notable for its mild conditions and compatibility with chiral substrates, preventing racemization. semanticscholar.org
The general mechanism for Boc protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. total-synthesis.com The resulting intermediate then collapses, releasing carbon dioxide and tert-butanol, to form the stable carbamate (B1207046). total-synthesis.com
Table of N-Boc Introduction Methods
| Reagents | Solvent(s) | Conditions | Reference(s) |
|---|---|---|---|
| Di-tert-butyl dicarbonate | Water/Acetone | Room Temperature | nih.gov |
| Di-tert-butyl dicarbonate, Sodium Hydroxide | Water/THF | 0 °C to Room Temperature | wikipedia.org |
| Di-tert-butyl dicarbonate, 4-DMAP | Acetonitrile | Not specified | wikipedia.org |
Orthogonal Protection Strategies for Multi-functionalized Precursors
In the synthesis of complex molecules with multiple reactive functional groups, an orthogonal protection strategy is crucial. bham.ac.uk This approach utilizes a set of protecting groups that can be removed under different, specific conditions without affecting the other protecting groups present in the molecule. numberanalytics.com This allows for the selective deprotection and reaction of different functional groups in a controlled, stepwise manner. bham.ac.uk
For precursors to this compound that may contain other functional groups, such as hydroxyl or carboxyl groups, an orthogonal strategy is essential. For example, while the amine is protected as a Boc carbamate (acid-labile), a hydroxyl group could be protected as a silyl (B83357) ether (fluoride-labile) or a benzyl (B1604629) ether (removable by hydrogenolysis). numberanalytics.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-tert-butylsulfinyl imines |
| N-tert-butylsulfinamide |
| β-aminocarbonyl compounds |
| α-fluorinated arylsulfonyl gem-diols |
| Fluoroalkyl imines |
| α-difluorinated β-amino sulfones |
| Piperidines |
| Pyrrolidines |
| Di-tert-butyl dicarbonate |
| 4-Dimethylaminopyridine (DMAP) |
| Silyl ether |
| Benzyl ether |
| Fluorenylmethyloxycarbonyl (Fmoc) |
Starting Material Derivatization and Precursor Synthesis
The synthesis of this compound fundamentally relies on the strategic preparation of key precursors: fluorinated substrates designed for chiral induction and chiral amine scaffolds.
Synthesis of Fluorinated Substrates for Chiral Induction
The introduction of fluorine into a molecule destined for chiral amine synthesis can be achieved through various methods, including the use of fluorinated chiral auxiliaries or the direct fluorination of chiral precursors.
One notable strategy involves the use of fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX). cyu.fr These auxiliaries facilitate highly diastereoselective reactions like alkylation, hydroxylation, or fluorination of amide enolates, providing an effective route to enantiopure products. cyu.fr A key aspect of this approach is the interaction between fluorine and a metal, which stiffens the transition state and directs the approach of the electrophile. cyu.fr
Another powerful technique is the asymmetric fluorination of α-branched cyclohexanones, which generates quaternary fluorine-containing stereocenters. acs.org This method merges two chiral catalytic cycles: chiral anion phase-transfer catalysis to activate an electrophilic fluorine source like Selectfluor, and enamine activation using a protected amino acid as an organocatalyst. acs.org
The stereoselective synthesis of α,α-chlorofluoro carbonyl compounds also presents a versatile route to fluorinated chiral quaternary carbon centers. nih.gov These compounds can undergo nucleophilic substitution to create a variety of optically active molecules. nih.gov
Preparation of Chiral Amine Scaffolds
The construction of the chiral amine portion of the target molecule is equally critical. N-tert-butylsulfinyl imines are widely used in the stereoselective synthesis of fluorinated chiral amines due to their high stereoselectivity and broad substrate scope. nih.govnih.gov This method generally involves either the stereoselective addition to or asymmetric reduction of fluorinated N-tert-butylsulfinyl imines. nih.gov
The ring-opening of "non-activated" chiral aziridines offers another pathway to fluorinated amines. researchgate.net For instance, chiral aziridines bearing an α-methylbenzyl group on the ring nitrogen can be activated with agents like triethylamine trihydrofluoride (Et3N·3HF) to facilitate nucleophilic ring-opening by fluoride. researchgate.net This can lead to the formation of β-fluoroamines, which can then be further processed. For example, the resulting β-amino-α-fluorocarboxamide can be hydrogenated to remove the benzyl group and protected with a Boc group to yield the desired N-Boc-amine. researchgate.net
The development of chiral Ni(II) complexes has also enabled the synthesis of various fluorinated amino acids, which can serve as precursors to chiral amines. beilstein-journals.org
Reaction Optimization and Process Intensification
Optimizing reaction conditions is paramount for achieving high yields and stereoselectivity in the synthesis of this compound. This involves careful selection of catalysts and ligands, as well as fine-tuning of solvents and other reaction parameters.
Catalyst and Ligand Design for Enhanced Stereocontrol
The choice of catalyst and ligand is crucial for controlling the stereochemical outcome of the synthesis. For instance, in the asymmetric fluorination of α-branched cyclohexanones, the combination of a chiral phosphate (B84403) catalyst and a chiral amine is essential for high enantioselectivity. acs.org Using an achiral amine with a chiral phosphate, or vice versa, leads to significantly lower enantiomeric excess. acs.org
Lewis base catalysis can be employed to generate amine-HF reagents in situ from sources like benzoyl fluoride. ucla.eduorganic-chemistry.org This method allows for the hydrofluorination of aziridines under mild conditions to produce β-fluoroamines. ucla.eduorganic-chemistry.org The design of chiral ligands for transition metal catalysts, such as palladium, is another active area of research. researchgate.netresearchgate.net New P,N-ligands have been shown to be effective in palladium-catalyzed allylic alkylation and amination reactions. researchgate.net
The table below summarizes the effect of different catalyst and ligand combinations on the enantioselectivity of fluorination reactions relevant to the synthesis of chiral fluoroamines.
| Catalyst/Ligand System | Substrate Type | Reaction Type | Enantiomeric Excess (ee) | Reference |
| Chiral Phosphate & d-phenylalanine (B559541) methyl ester | α-branched cyclohexanone | Asymmetric Fluorination | up to 96% | acs.org |
| Achiral Phosphoric Acid & d-phenylalanine methyl ester | α-branched cyclohexanone | Asymmetric Fluorination | 20% | acs.org |
| Chiral Phosphate & Achiral Amine | α-branched cyclohexanone | Asymmetric Fluorination | Poor | acs.org |
| (R)-tBS-metalloenamine & N-cinnamylidene-p-toluenesulfonamide | Imine | Mannich Reaction | High diastereoselectivity | nih.gov |
| Lewis Base & Benzoyl Fluoride | Aziridine | Hydrofluorination | N/A (focus on yield) | ucla.eduorganic-chemistry.org |
| Chiral P,N-ligand & Palladium | Allylic Substrate | Allylic Alkylation/Amination | up to 86% | researchgate.net |
Solvent Effects and Reaction Condition Tuning
Solvent choice and other reaction conditions play a significant role in the efficiency and selectivity of synthetic transformations. For example, in the fluorination of chiral enamides, the addition of a small amount of water to the solvent (acetonitrile) was found to improve the reaction efficiency. nih.gov Temperature is another critical parameter that must be optimized to achieve both good yield and high diastereoselectivity. nih.gov
In the synthesis of N-Boc-protected ketimines, which are precursors for Mannich reactions, the reaction conditions must be carefully controlled to prevent isomerization to the corresponding enecarbamates. scispace.com The table below illustrates how tuning reaction conditions can impact the synthesis of key intermediates.
| Reaction | Substrate | Key Condition Varied | Observation | Reference |
| Fluorination | Chiral Enamide | % H2O in CH3CN | 2% H2O optimal for efficiency | nih.gov |
| Fluorination | Chiral Enamide | Temperature | Increasing from 40°C to 80°C was detrimental | nih.gov |
| Mannich Reaction | N-Boc-protected ketimine | Catalyst | L-proline or chiral amine catalyst for diastereodivergence | scispace.com |
| Ring Opening | Chiral Aziridine | Fluoride Source | Et3N·3HF effective for "non-activated" aziridines | researchgate.net |
Scale-Up Considerations in Academic Synthesis
While many synthetic methods are developed on a small scale in academic laboratories, the potential for scale-up is an important consideration. The synthesis of fluorinated amino acids in gram quantities has been demonstrated using chiral Ni(II) complexes, which is crucial for further studies and applications. beilstein-journals.org Similarly, the synthesis of β,β-difluoro enaminoesters has been achieved on a large scale, providing a key intermediate for more complex fluorinated molecules. mdpi.com The use of N-tert-butylsulfinyl imines is also advantageous for scale-up due to the ease of experimental handling. nih.gov
Reactions Involving the Boc-Protected Amine Moiety
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to removal under specific, controlled protocols. chemistrysteps.comresearchgate.net Its primary role is to decrease the nucleophilicity and basicity of the amine nitrogen, allowing other parts of the molecule to react selectively. chemistrysteps.com
Selective Deprotection Strategies (Thermal, Acidic, Catalytic)
The removal of the Boc group from this compound to yield the free amine, (S)-1-fluoro-2-butylamine, is a critical step for subsequent derivatization. This transformation can be achieved through several methods, each with its own advantages regarding selectivity and reaction conditions.
Acidic Deprotection: This is the most common method for Boc cleavage. total-synthesis.com Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in various organic solvents are typically employed. chemistrysteps.comfishersci.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by the fragmentation of the carbamate into the free amine, carbon dioxide, and a stable tert-butyl cation. chemistrysteps.comtotal-synthesis.com The use of scavengers may be necessary to trap the tert-butyl cation and prevent side reactions. total-synthesis.com
Thermal Deprotection: The thermolytic cleavage of the Boc group can be accomplished using specific fluorinated alcohol solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP). researchgate.net These reactions can be significantly accelerated using microwave irradiation, offering a practical and high-yielding alternative to acidic methods. researchgate.net
Catalytic Deprotection: While the Boc group is generally stable to catalytic hydrogenation, certain metal catalysts have been reported for its removal. organic-chemistry.orgnih.gov Additionally, protic ionic liquids have been shown to be effective catalysts for the hydrolytic cleavage of the N-Boc group in various substrates, including aromatic and aliphatic amines. researchgate.net Another mild catalytic approach involves the use of oxalyl chloride in methanol (B129727), which proceeds at room temperature. nih.gov This method is particularly effective for substrates with electron-withdrawing groups, which may enhance the rate of cleavage. nih.gov
| Strategy | Reagents & Conditions | Key Features | Citation |
|---|---|---|---|
| Acidic | Trifluoroacetic acid (TFA) or HCl in solvents like dichloromethane (B109758) (DCM) or dioxane at room temperature. | Fast, common, and efficient; produces a stable t-butyl cation. | chemistrysteps.comfishersci.co.uk |
| Thermal | Refluxing in 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), often with microwave assistance. | Avoids strong acids; can be very rapid with microwaves. | researchgate.net |
| Catalytic | Oxalyl chloride in methanol; Protic ionic liquids; various metal catalysts. | Offers mild and selective conditions, avoiding harsh reagents. | nih.govresearchgate.net |
Derivatization to Amides, Ureas, and Other Carbamates
Following the deprotection of this compound, the resulting primary amine, (S)-1-fluoro-2-butylamine, becomes a versatile nucleophile for the synthesis of a wide array of derivatives.
Amides: The free amine can readily react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This is one of the most fundamental transformations in organic chemistry. nih.gov
Ureas: Reaction of the deprotected amine with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of substituted ureas. Alternatively, a novel method describes the direct conversion of Boc-protected amines into ureas by reacting them with other amines in the presence of tert-butoxide lithium, which proceeds via an isocyanate intermediate. researchgate.net
Other Carbamates: The amine can be protected with other carbamate-forming reagents (e.g., benzyl chloroformate for a Cbz group) to facilitate orthogonal protection strategies in multi-step syntheses. total-synthesis.com It is also possible to directly transform the Boc-protected amine into other carbamates using tert-butoxide lithium and an alcohol. researchgate.net
| Derivative | General Reagents | Reaction Description | Citation |
|---|---|---|---|
| Amides | Acyl chlorides, Anhydrides, Carboxylic acids + Coupling agents | Nucleophilic acyl substitution at the carbonyl carbon. | nih.gov |
| Ureas | Isocyanates, Carbamoyl chlorides, or another amine + t-BuOLi | Nucleophilic addition to the isocyanate or substitution at the carbamoyl chloride. | researchgate.net |
| Carbamates | Chloroformates (e.g., Benzyl chloroformate), or an alcohol + t-BuOLi | Formation of a new carbamate for alternative protection or functionalization. | total-synthesis.comresearchgate.net |
Electrophilic and Nucleophilic Reactions of the Nitrogen
The Boc group significantly alters the reactivity of the amine nitrogen. Due to the electron-withdrawing nature of the tert-butyloxycarbonyl group, the lone pair of electrons on the nitrogen is delocalized through resonance, rendering the nitrogen atom essentially non-nucleophilic and non-basic. researchgate.netorganic-chemistry.org Consequently, direct electrophilic attack on the nitrogen of this compound is generally not feasible without prior deprotection.
However, the related N-tert-butoxythiocarbonyl (Botc) group, a sulfur analogue of Boc, has been shown to facilitate the deprotonation (lithiation) of the carbon atom alpha to the nitrogen. acs.org This creates a nucleophilic center that can react with various electrophiles. While this specific reaction has been demonstrated on N-Botc-azetidine, the principle suggests that under specific basic conditions, the Boc moiety in this compound could potentially direct metalation at the adjacent stereocenter, enabling its reaction with electrophiles. acs.org This remains a topic for research exploration.
Reactions Involving the Fluorine Atom
The fluorine atom in this compound introduces significant electronic and steric effects that influence the molecule's conformation and reactivity, as well as the potential for transformations at the fluorinated carbon.
Fluorine's Influence on Adjacent Stereocenters
The presence of a fluorine atom can profoundly impact the stability, conformation, and reactivity of adjacent stereocenters. Fluorine's high electronegativity leads to strong stereoelectronic effects. One notable phenomenon is the "gauche effect," where a C-F bond tends to adopt a gauche conformation (a 60° dihedral angle) relative to an adjacent C-C or C-heteroatom bond that is electron-donating. nih.gov This is rationalized by a stabilizing hyperconjugative interaction (σ -> σ*) between the bonding and anti-bonding orbitals of the adjacent bonds. nih.gov
For this compound, this effect would influence the rotational preference around the C1-C2 bond, potentially pre-organizing the molecule into a favored conformation. This conformational locking can affect how the molecule interacts with enzymes or chiral catalysts, and it can influence the stereochemical outcome of reactions at the adjacent C2 stereocenter by sterically shielding one face of the molecule. The introduction of fluorine is a known strategy to enhance the metabolic stability of drug candidates by blocking sites of oxidation. rsc.org
Substitution Reactions at the Fluorinated Carbon (if applicable as a research topic, not property)
The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine atom an extremely poor leaving group. Consequently, nucleophilic substitution of fluorine in unactivated aliphatic systems like this compound is exceptionally difficult and not a common synthetic transformation.
Research into such substitutions typically requires highly specialized conditions or activation of the substrate. For instance, studies have focused on the fluorination of alkyl bromides or the reactions of α-fluoro carbonyl compounds, where the carbonyl group activates the carbon for substitution. rsc.orgrsc.org Direct, selective substitution of the fluorine in a simple fluoroalkane remains a significant synthetic challenge. Therefore, while the development of catalytic methods for enantioselective fluorination is an active area of research, the reverse reaction—substituting the fluorine atom in a chiral fluorinated compound like this compound—is not a standard or widely applicable transformation. escholarship.orgrsc.orgpnas.org It stands as a challenging topic for future research, likely requiring novel catalytic systems to overcome the high C-F bond energy.
Stereochemical Stability and Transformation Pathways
The stereochemical integrity of the chiral center at C-2 is a critical consideration in the synthetic applications of this compound. Reactions involving this compound must be carefully controlled to prevent unwanted epimerization or inversion of configuration, which would compromise the enantiopurity of the desired products.
The outcome of reactions at the chiral center, in terms of retention or inversion of stereochemistry, is highly dependent on the reaction mechanism. For instance, in nucleophilic substitution reactions, an SN2 mechanism will typically proceed with an inversion of configuration, while an SN1 mechanism can lead to racemization. The presence of the Boc-protecting group can influence the reaction pathway. For example, N-Boc-protected aziridines have been shown to undergo reactions with retention of configuration. researchgate.net
It is well-established that the conversion of alcohols to sulfonates, such as mesylates or tosylates, proceeds with retention of configuration as the C-O bond is not broken during the reaction. ub.edu Subsequent substitution of the sulfonate group, a good leaving group, with a nucleophile via an SN2 mechanism will then result in an inversion of configuration. ub.edu This two-step sequence is a common strategy for achieving a net inversion of stereochemistry at a chiral center.
Table 1: Stereochemical Outcomes of Common Transformations
| Starting Material | Reagent(s) | Product | Stereochemical Outcome |
|---|---|---|---|
| R-OH | TsCl, pyridine | R-OTs | Retention |
| R-OTs | Nu- | R-Nu | Inversion (SN2) |
This table presents generalized stereochemical outcomes for common functional group interconversions.
Epimerization, the change in configuration at one of several chiral centers in a molecule, can be a significant side reaction. For this compound, the acidic proton at the C-2 position could potentially be abstracted under basic conditions, leading to a planar carbanion intermediate and subsequent loss of stereochemical information upon reprotonation.
The use of strong bases should be carefully considered. The N-H proton of the Boc-carbamate can be deprotonated by strong bases, which can sometimes lead to the formation of an isocyanate intermediate. researchgate.net While this reactivity is typically associated with the protecting group itself, the choice of base and reaction conditions is crucial to prevent epimerization at the adjacent chiral center. The use of bulky, non-nucleophilic bases at low temperatures is a common strategy to minimize epimerization.
Functional Group Interconversions and Further Derivatization
The structure of this compound offers several sites for further chemical modification, allowing for its incorporation into more complex molecular architectures.
The butylamine (B146782) chain can be modified through various reactions, assuming the amine functionality is appropriately protected. For instance, if the fluorine atom were replaced with a hydroxyl group, a range of transformations could be accessed. imperial.ac.uk Alcohols can be oxidized to aldehydes or carboxylic acids, or converted to better leaving groups like sulfonates for substitution reactions. ub.edufiveable.me
The primary amine, once deprotected, is a key site for introducing additional functionalities. It can be acylated to form amides, alkylated to form secondary or tertiary amines, or used in reductive amination reactions. vanderbilt.edu Furthermore, the Boc-protected amine itself can be transformed. For example, Boc-protected amines can be converted into ureas through the in-situ generation of isocyanates. organic-chemistry.org
Derivatization is a key strategy for modifying the properties of a molecule. nih.govmdpi.com In the context of this compound, this could involve reactions to introduce new pharmacophores, alter solubility, or attach linkers for conjugation to other molecules. The choice of derivatizing agent and reaction conditions will depend on the desired final product and the compatibility with the existing functional groups. mdpi.com
Table 2: Examples of Derivatization Reactions
| Functional Group | Reagent | Resulting Functional Group |
|---|---|---|
| Amine (after deprotection) | Acyl chloride | Amide |
| Amine (after deprotection) | Aldehyde/Ketone, NaBH3CN | Alkylated amine |
This table provides examples of potential derivatization reactions for the amine functionality.
Scope and Research Focus of the Outline
This article has focused exclusively on the chemical compound (S)-N-Boc-1-fluoro-2-butylamine within the context of contemporary organic synthesis research. The discussion has been structured around the significance of chiral fluorinated amines, the role of fluorine and chirality in molecular design, and a detailed overview of the structural features and stereochemical considerations of the title compound. The historical context has been framed within the broader development of chiral fluoroorganic chemistry.
Applications of S N Boc 1 Fluoro 2 Butylamine As a Chiral Building Block in Advanced Organic Synthesis
Role in Asymmetric Synthesis of Complex Molecules
The strategic placement of fluorine in organic molecules can significantly alter their physical, chemical, and biological properties. (S)-N-Boc-1-fluoro-2-butylamine serves as a key starting material in asymmetric synthesis, allowing for the controlled introduction of a fluorinated chiral center.
Fluorinated amino acids are of great interest in medicinal chemistry as they can enhance the bioactivity of peptides compared to their non-fluorinated counterparts. The synthesis of these amino acids often relies on chiral building blocks to establish the desired stereochemistry. researchgate.net
This compound is a suitable precursor for producing unnatural alpha-amino acids. The synthetic utility of such chiral fluorinated building blocks has been demonstrated through their conversion into enantiomerically and diastereomerically pure unnatural amino acids. cuny.edu The N-Boc (tert-butoxycarbonyl) group provides protection for the amine, which can be removed under acidic conditions at a later synthetic stage. The core structure provides the fluorinated alkyl side chain.
Methodologies for synthesizing fluorinated amino acids often involve the use of chiral precursors to guide the stereochemical outcome. mdpi.com For example, strategies have been developed for the synthesis of β,β-difluoro-substituted amino acids starting from chiral fluorinated synthons. mdpi.com While various methods exist, the use of chiral N-tert-butylsulfinyl imines has gained attention for the stereoselective synthesis of a range of monofluoromethylated and difluoromethylated chiral amines, which are direct precursors to amino acids. nih.gov The principles of these syntheses, which rely on a chiral sulfinyl group to direct stereoselective additions, are analogous to the application of this compound, where the chirality is already embedded in the molecule.
Table 1: Representative Syntheses of Chiral Fluorinated Amino Acid Derivatives This table presents examples of synthetic strategies analogous to those in which this compound could be utilized.
| Starting Material Type | Target Molecule | Key Synthetic Step | Reference |
| N-Boc protected chiral oxazolidine | Unnatural α-amino acids | Fluorination and conversion of sulfone groups | cuny.edu |
| Chiral Ni(II) complex | Fluorinated aromatic amino acids | Asymmetric alkylation | beilstein-journals.org |
| N-trifluoroacetimidoyl chloride | Fluoroalanines | Reduction of chiral imines | |
| Fluorinated N-Boc-oxazolidine | β-fluoro-α-aminoesters | Diastereoselective epimerization and azidation | mdpi.com |
The incorporation of fluorine into natural products can lead to analogues with improved metabolic stability and novel biological activities. Chiral N-tert-butanesulfinyl imines, which are structurally and functionally related to N-Boc protected amines, have been successfully used as intermediates in the synthesis of natural product alkaloids. beilstein-journals.org For instance, the total synthesis of (-)-angustureine and (-)-cuspareine has been achieved using a diastereoselective Grignard addition to a chiral sulfinylimine as the key step. beilstein-journals.org This highlights a powerful strategy where a chiral amine building block directs the synthesis toward a specific stereoisomer of the final natural product analogue.
The application of this compound follows a similar logic. It can be used to introduce a fluorinated side-chain into a larger scaffold, leading to the synthesis of fluoro-analogues of various natural products. The inherent chirality of the building block ensures the stereochemical integrity of the newly formed stereocenter.
Chiral nitrogen-containing heterocycles are prevalent scaffolds in many pharmaceuticals. The asymmetric synthesis of these structures often employs chiral building blocks to control the stereochemistry. Chiral N-tert-butanesulfinyl imines serve as versatile intermediates in the enantioselective synthesis of heterocycles such as aziridines and tetrahydroquinolines. beilstein-journals.org The sulfinyl group acts as a potent chiral auxiliary, directing nucleophilic additions to the imine carbon with high diastereoselectivity. beilstein-journals.org
This compound can function as a key intermediate in similar synthetic strategies. After deprotection of the Boc group, the resulting chiral amine can undergo cyclization reactions to form a variety of chiral heterocycles. The fluorine atom can modulate the electronic properties and basicity of the nitrogen atom, potentially influencing the reactivity and biological activity of the resulting heterocyclic compound. The synthetic utility of related chiral fluorinated building blocks has been demonstrated in their conversion to amino alcohols, which are versatile precursors for a wide range of nitrogen-containing heterocycles. cuny.edu
Utility in Target-Oriented Synthesis
In target-oriented synthesis, the goal is the efficient and selective preparation of a specific molecule. Chiral building blocks like this compound are crucial for achieving this goal, particularly when the target contains stereocenters.
The N-Boc protecting group makes this compound an ideal component for multi-step synthetic sequences. The Boc group is stable under a wide range of reaction conditions, allowing for transformations on other parts of the molecule without affecting the amine. It can then be selectively removed under mild acidic conditions when the amine functionality is needed for a subsequent reaction. This orthogonality is a cornerstone of modern synthetic strategy, enabling the construction of complex molecules in a planned and controlled manner. For example, the synthesis of fluorinated cap analogs for mRNA involves a multi-step sequence where protecting groups play a crucial role. nih.gov
Convergent synthesis is a strategy that involves preparing separate fragments of a target molecule and then coupling them together in the final stages. This approach is often more efficient than a linear synthesis. This compound is well-suited for use as a fragment in a convergent synthetic plan. A dual-reactive C2-unit has been developed for the convergent synthesis of diverse fluoroalkenes, demonstrating the power of using functionalized fluorinated building blocks in this approach. nih.gov
Development of Chiral Auxiliaries and Ligands from the Compound
The inherent chirality of this compound makes it an attractive starting material for the synthesis of novel chiral auxiliaries and ligands, which are instrumental in transferring stereochemical information during chemical transformations.
Precursors for Enantioselective Catalysis
While direct applications of this compound as a ligand in its own right are not yet extensively documented, its structure serves as a key precursor for more elaborate chiral ligands. The primary amine, accessible after deprotection of the Boc group, provides a reactive handle for the introduction of phosphine, hydroxyl, or other coordinating groups. The fluorine atom, with its unique electronic properties, can influence the steric and electronic environment of the resulting metal-ligand complex, potentially leading to enhanced enantioselectivity in catalytic reactions.
The development of bidentate and multidentate ligands derived from this scaffold is an area of active research. For instance, the amine functionality can be readily transformed into amides or secondary amines, allowing for the attachment of phosphorus-containing moieties to create P,N-ligands. These ligands are highly sought after for a variety of transition-metal-catalyzed reactions, including asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The stereocenter adjacent to the fluorine-bearing carbon is expected to exert significant chiral induction, directing the stereochemical outcome of the catalyzed reaction.
Design of Chiral Resolving Agents
The amine group in this compound, after deprotection, can be utilized in the design of chiral resolving agents. Chiral amines are widely employed to resolve racemic mixtures of chiral carboxylic acids through the formation of diastereomeric salts. These salts often exhibit different physical properties, such as solubility, allowing for their separation by crystallization.
The presence of the fluorine atom in the resolving agent can introduce additional non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which may enhance the discrimination between the enantiomers of the racemic acid, leading to more efficient separation. The general principle involves the reaction of the deprotected (S)-1-fluoro-2-butylamine with a racemic carboxylic acid to form a mixture of two diastereomeric salts: [(S)-amine·(R)-acid] and [(S)-amine·(S)-acid]. The differential solubility of these salts allows for the isolation of one diastereomer, from which the enantiomerically pure acid can be recovered.
| Reactant 1 (Chiral Amine) | Reactant 2 (Racemic Acid) | Products (Diastereomeric Salts) | Separation Method |
| (S)-1-fluoro-2-butylamine | (R,S)-Carboxylic Acid | [(S)-amine·(R)-acid] + [(S)-amine·(S)-acid] | Fractional Crystallization |
Regioselective and Stereoselective Functionalization Strategies
The strategic modification of the this compound framework is crucial for expanding its utility as a chiral building block. Both regioselective and stereoselective functionalizations are key to unlocking its full potential.
The Boc-protecting group on the nitrogen atom allows for selective reactions at other positions of the molecule. For instance, the fluorine atom can potentially be displaced by strong nucleophiles under specific conditions, although this is generally a challenging transformation. More commonly, the alkyl chain can be functionalized.
A primary strategy involves the deprotonation of the carbon atom adjacent to the fluorine. The electron-withdrawing nature of the fluorine atom can increase the acidity of the neighboring C-H bond, facilitating its removal by a strong base. The resulting carbanion can then react with various electrophiles, allowing for the introduction of new functional groups at the C1 position. The stereocenter at C2 is expected to direct the approach of the electrophile, leading to a high degree of stereocontrol in the product.
Another key strategy involves the deprotection of the amine followed by its elaboration. The resulting primary amine can undergo a wide range of reactions, including N-alkylation, N-acylation, and reductive amination, to introduce diverse functionalities. These transformations can be performed with high stereochemical fidelity, preserving the original chirality of the starting material.
| Starting Material | Reagents | Key Transformation | Product | Selectivity |
| This compound | 1. Strong Base (e.g., LDA) 2. Electrophile (E+) | C-H activation and functionalization at C1 | (S)-N-Boc-1-fluoro-1-substituted-2-butylamine | Potentially high stereoselectivity |
| This compound | 1. Acid (e.g., TFA) 2. Alkyl halide/Base | N-deprotection and N-alkylation | (S)-N-alkyl-1-fluoro-2-butylamine | High stereochemical retention |
| This compound | 1. Acid (e.g., TFA) 2. Acyl chloride/Base | N-deprotection and N-acylation | (S)-N-acyl-1-fluoro-2-butylamine | High stereochemical retention |
Analytical and Spectroscopic Methodologies in Research on S N Boc 1 Fluoro 2 Butylamine
Chromatographic Techniques for Enantiomeric Purity Assessment
The determination of enantiomeric purity is of paramount importance for any chiral compound intended for use in stereospecific synthesis. Chromatographic methods, particularly those employing chiral stationary phases, are the gold standard for separating and quantifying enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioseparation of chiral compounds, including N-Boc protected amines. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For N-Boc protected amino compounds, polysaccharide-based CSPs are particularly effective. rsc.orgsigmaaldrich.com
Research Findings: The enantiomeric purity of compounds structurally similar to (S)-N-Boc-1-fluoro-2-butylamine is often determined using CSPs derived from cellulose (B213188) or amylose (B160209), such as those found in Chiralpak® and Lux® series columns. rsc.orgresearchgate.net These separations can be performed in both normal-phase and reversed-phase modes. The choice of mobile phase is critical and significantly influences the chiral recognition. researchgate.netresearchgate.net Normal-phase chromatography typically employs mixtures of hydrocarbons like hexane (B92381) with an alcohol modifier such as isopropanol (B130326) or ethanol. researchgate.net In reversed-phase mode, mixtures of water with acetonitrile (B52724) or methanol (B129727) are common, often with additives like acids or buffers to improve peak shape and resolution. sigmaaldrich.com For certain amines, derivatization with a UV-active or fluorescent tag can enhance detection sensitivity.
| Parameter | Typical Conditions for N-Boc-amines |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Column Examples | Chiralpak® IA, Chiralpak® IC, Lux® Cellulose-2 |
| Mobile Phase (Normal) | Hexane/Isopropanol mixtures (e.g., 90:10 v/v) |
| Mobile Phase (Reversed) | Acetonitrile/Water or Methanol/Water with additives (e.g., 0.1% Formic Acid) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV (e.g., 210-230 nm) |
| Temperature | Ambient or controlled (e.g., 25 °C) |
This table presents representative HPLC conditions based on methods for structurally similar N-Boc protected chiral amines.
Gas Chromatography (GC) with Chiral Columns
Gas chromatography (GC) offers high resolution and sensitivity, making it a valuable tool for the analysis of volatile chiral compounds. For less volatile compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.
Research Findings: The enantioseparation of chiral amines by GC is commonly achieved using capillary columns coated with cyclodextrin-based chiral stationary phases. wiley.comgcms.cz Derivatives of β-cyclodextrin are particularly versatile. researchgate.net To analyze N-Boc protected amines, it is common to first perform a derivatization step, for instance, by reacting the amine with trifluoroacetic anhydride (B1165640) (TFAA) to form a more volatile trifluoroacetyl derivative. sigmaaldrich.com The separation of the resulting diastereomers is then carried out on the chiral GC column. The column temperature is a critical parameter, with lower temperatures generally leading to better enantiomeric resolution. wiley.com
| Parameter | Typical Conditions for Chiral Amine Derivatives |
| Derivatization Agent | Trifluoroacetic anhydride (TFAA) |
| Chiral Stationary Phase | Cyclodextrin-based (e.g., derivatized β-cyclodextrin) |
| Column Examples | CHIRALDEX® G-TA, Rt-βDEX series |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Isothermal or gradient (e.g., 90-190 °C) |
| Injector Temperature | ~250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This table outlines typical GC conditions for the analysis of chiral amines following derivatization, applicable to the analysis of this compound.
Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and verifying its stereochemistry. Each method provides unique information about the molecule's connectivity, functional groups, and spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis (e.g., ¹⁹F NMR, ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Research Findings:
¹⁹F NMR: Fluorine-19 NMR is particularly useful due to its high sensitivity and the wide range of chemical shifts, which are very sensitive to the local electronic environment. wikipedia.orgthermofisher.com The presence of a fluorine atom provides a unique spectroscopic handle. The chemical shift of the fluorine atom in a CH₂F group typically appears in the range of -200 to -220 ppm relative to a CFCl₃ standard. wikipedia.org The precise shift and coupling constants to adjacent protons (²JHF) provide confirmation of the 1-fluoro-2-butylamine core structure.
¹H NMR: The proton NMR spectrum reveals the number and types of protons and their connectivity. Key signals would include those for the tert-butyl group of the Boc protector (a singlet around 1.4 ppm), the methine proton at the chiral center, the diastereotopic protons of the fluoromethyl group (split by both geminal and vicinal couplings, including a large coupling to ¹⁹F), and the ethyl group protons. researchgate.netchemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum shows all the unique carbon environments in the molecule. Characteristic signals include the carbonyl carbon of the Boc group (around 155 ppm), the carbon of the tert-butyl group (around 28 ppm), the quaternary carbon of the Boc group (around 80 ppm), the carbon bearing the fluorine atom, and the carbons of the butyl chain. mdpi.comresearchgate.net The chemical shifts can be influenced by solvent polarity. mdpi.com
| Nucleus | Functional Group | Estimated Chemical Shift (δ, ppm) | Expected Multiplicity |
| ¹⁹F | -CH₂F | -210 to -230 | Triplet of triplets (tt) |
| ¹H | -C(CH₃ )₃ | ~1.4 | Singlet (s) |
| -CH -NHBoc | ~3.5 - 4.0 | Multiplet (m) | |
| -CH₂ -F | ~4.2 - 4.6 | Doublet of multiplets (dm) | |
| -CH₂-CH₃ | ~0.9 | Triplet (t) | |
| -CH₂ -CH₃ | ~1.5 - 1.7 | Multiplet (m) | |
| ¹³C | -C =O | ~155 | Singlet |
| -O-C (CH₃)₃ | ~80 | Singlet | |
| -C(CH₃ )₃ | ~28 | Singlet | |
| -CH -NHBoc | ~50-55 | Singlet | |
| -CH₂ -F | ~83-87 | Doublet (due to ¹JCF) | |
| -CH₂ -CH₃ | ~25 | Singlet | |
| -CH₂-CH₃ | ~10 | Singlet |
This table provides estimated NMR chemical shifts for this compound based on data from structurally related compounds. Actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation patterns.
Research Findings: For N-Boc protected amines, soft ionization techniques like Electrospray Ionization (ESI) are often employed to minimize fragmentation and observe the molecular ion, typically as an adduct with a proton [M+H]⁺ or sodium [M+Na]⁺. A key fragmentation pathway for N-Boc protected compounds involves the loss of isobutylene (B52900) (56 Da) from the tert-butyl group, leading to a prominent [M-56+H]⁺ ion. Another common fragmentation is the loss of the entire Boc group (100 Da). nih.govchemicalbook.comnist.gov High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula of the molecular ion with high accuracy.
| Ion Type | Proposed Structure / Fragment Lost | Expected m/z (for C₁₀H₂₀FNO₂) |
| [M+H]⁺ | Protonated molecule | 206.15 |
| [M+Na]⁺ | Sodiated molecule | 228.13 |
| [M-C₄H₈+H]⁺ | Loss of isobutylene | 150.09 |
| [M-Boc+2H]⁺ | Loss of Boc group | 106.10 |
This table shows the expected mass-to-charge ratios (m/z) for the parent molecule and its major fragments in positive-ion ESI-MS.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Research Findings: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the carbamate (B1207046), the C=O of the Boc group, and the C-F bond. The N-H stretching vibration typically appears as a sharp peak around 3300-3400 cm⁻¹. The carbonyl (C=O) stretching of the Boc group is a strong, prominent band usually found in the region of 1680-1720 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption in the fingerprint region, typically between 1000 and 1100 cm⁻¹. The various C-H stretching and bending vibrations of the alkyl groups will also be present. Raman spectroscopy can provide complementary information, particularly for the non-polar bonds.
| Functional Group | Bond | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| Carbamate | N-H | Stretch | 3300 - 3400 |
| Alkyl | C-H | Stretch | 2850 - 3000 |
| Carbonyl | C=O | Stretch | 1680 - 1720 |
| Amide II | N-H bend, C-N stretch | Bend | 1510 - 1550 |
| Alkyl | C-H | Bend | 1365 - 1470 |
| Fluoroalkane | C-F | Stretch | 1000 - 1100 |
This table lists the expected characteristic vibrational frequencies for the key functional groups in this compound.
Determination of Enantiomeric Excess (ee)
The determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules like this compound. It quantifies the purity of one enantiomer in a mixture, which is vital in fields such as pharmaceutical development where enantiomers can have vastly different biological activities. Methodologies for determining the ee of this compound and related chiral amines fall into two primary categories: indirect methods that involve the formation of diastereomers and direct methods that separate the enantiomers themselves.
Derivatization with Chiral Derivatizing Agents (CDAs)
Indirect methods for determining enantiomeric excess rely on the reaction of the enantiomeric mixture with a single, pure enantiomer of a second chiral compound, known as a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers have different physical properties and can be separated and quantified by standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using achiral stationary phases. nih.govnih.gov
A variety of CDAs have been developed for the analysis of primary amines. nih.gov Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogues are classic examples that react with amino groups under alkaline conditions to yield stable diastereomers. nih.gov Fluorescent CDAs are also widely used due to their high sensitivity. Reagents such as 4-(2-carboxypyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole (NBD-Pro) and its derivatives react with amines to produce fluorescent diastereomers that can be resolved efficiently on a reversed-phase HPLC column. researchgate.net The reaction is typically mild, proceeds without racemization, and allows for detection at very low (picomole) levels. researchgate.net
For GC analysis, the amine must first be derivatized to increase its volatility and improve chromatographic performance. This typically involves a two-step achiral derivatization where the amino group is blocked, for example, by acylation with trifluoroacetic anhydride (TFAA). sigmaaldrich.com The resulting derivative can then be analyzed on a chiral GC column.
| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Principle | Analytical Method |
| Marfey's Reagent (FDAA) | Primary & Secondary Amines | Forms diastereomeric amides. nih.gov | HPLC on achiral column nih.gov |
| NBD-Pro / DBD-Pro | Primary & Secondary Amines | Forms fluorescent diastereomers. researchgate.net | Reversed-Phase HPLC researchgate.net |
| (R)-1-Boc-2-piperidine carbonyl chloride | Amines | Forms diastereomeric derivatives for targeted analysis. nih.gov | LC-MS nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful indirect method when used with Chiral Solvating Agents (CSAs) or certain CDAs. The fluorine atom in this compound makes ¹⁹F NMR a particularly attractive technique. A modern protocol involves a dual-derivatization approach: the amine is first converted into a 2-fluorobenzoylamide, and this fluorinated derivative is then mixed with a chiral solvating agent, such as a cationic cobalt(III) complex. nih.gov This creates diastereomeric complexes that exhibit separate, baseline-resolved peaks in the ¹⁹F{¹H} NMR spectrum, allowing for precise quantification of the enantiomeric excess. nih.gov The simplicity of sample preparation—simply mixing the components in an NMR tube—makes this a rapid analysis method. nih.govrsc.org
| NMR Derivatization/Solvating Agent | Principle | Analytical Method |
| BINOL derivatives | Forms diastereomeric complexes via hydrogen bonding. nih.govrsc.org | ¹H and ¹⁹F NMR nih.govrsc.org |
| 2-Fluorobenzoyl chloride + Chiral Co(III) complex | Covalent derivatization followed by formation of diastereomeric coordination complexes. nih.gov | ¹⁹F NMR nih.gov |
| 2-Formylphenylboronic acid + Chiral Diol | Forms diastereomeric iminoboronates. acs.orgbath.ac.uk | ¹H and ¹⁹F NMR acs.orgbath.ac.uk |
Direct Chiral Analysis Methods
Direct chiral analysis involves the separation of enantiomers without prior derivatization. This is achieved using a chiral stationary phase (CSP) in HPLC, Supercritical Fluid Chromatography (SFC), or GC. nih.gov The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. nih.gov
For N-Boc protected compounds like this compound, macrocyclic glycopeptide-based CSPs have proven highly effective. sigmaaldrich.com Columns such as CHIROBIOTIC T (based on Teicoplanin) are particularly well-suited for the chiral analysis of N-Boc amino acids and related structures, typically using reversed-phase mobile phases containing volatile buffers like ammonium (B1175870) trifluoroacetate, which are compatible with mass spectrometry (LC-MS). sigmaaldrich.com Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated or immobilized on a silica (B1680970) support (e.g., Chiralpak columns), are also widely used and are a popular choice for the separation of a broad range of pharmaceutical compounds. nih.gov
Direct analysis by chiral GC is also a viable method. While the analyte itself may need achiral derivatization to ensure sufficient volatility for gas-phase analysis, the separation of the enantiomers occurs on the chiral column. sigmaaldrich.comgcms.cz Cyclodextrin-based CSPs are commonly employed for this purpose. Research has shown that fluorine-substituted compounds, in particular, can be well-resolved using these GC methods. wiley.com The choice of carrier gas and the column temperature are critical parameters that are optimized to achieve baseline separation. wiley.com
| Analytical Method | Chiral Stationary Phase (CSP) Type | Principle | Suitable For |
| Chiral HPLC/SFC | Macrocyclic Glycopeptides (e.g., Teicoplanin-based) | Forms transient diastereomeric complexes via multiple interactions (H-bonding, ionic). sigmaaldrich.com | N-Boc protected amino acids and amines sigmaaldrich.com |
| Chiral HPLC/SFC | Polysaccharide Derivatives (e.g., Cellulose/Amylose) | Enantiomers fit differently into chiral grooves/cavities of the polysaccharide structure. nih.gov | Broad range of chiral pharmaceuticals nih.gov |
| Chiral GC | Derivatized Cyclodextrins | Forms temporary and diastereomeric host-guest inclusion complexes. gcms.czwiley.com | Volatile or volatilized chiral compounds, including fluorinated amines sigmaaldrich.comwiley.com |
Advanced Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry to predict molecular properties and reaction mechanisms.
Mechanistic Investigations of Synthetic Pathways
DFT calculations are instrumental in elucidating the mechanisms of synthetic reactions. For a compound like (S)-N-Boc-1-fluoro-2-butylamine, this would involve modeling the reaction pathways for its synthesis, which typically involves the fluorination of a suitable precursor.
Theoretical investigations into nucleophilic substitution reactions, such as the SN2 reaction, which is a common method for introducing fluorine, can provide valuable insights. DFT studies can map out the potential energy surface of the reaction, identifying the structures of reactants, transition states, intermediates, and products. For instance, in a typical SN2 fluorination, DFT can be used to model the approach of a fluoride (B91410) ion to the substrate, the breaking of the bond with the leaving group, and the formation of the new carbon-fluorine bond. These calculations can help in understanding the role of solvents and catalysts in the reaction, for example, by explicitly including solvent molecules or catalyst moieties in the computational model to determine their effect on the activation energy.
Although specific studies on this compound are not available, general DFT studies on the fluorination of N-Boc protected amines could provide analogous data. Such studies would typically calculate the Gibbs free energy of activation for different proposed mechanisms to determine the most likely reaction pathway.
Transition State Analysis for Stereocontrol
A crucial aspect of synthesizing a chiral molecule like this compound is controlling the stereochemistry. Transition state analysis using DFT is a key tool for understanding and predicting the stereochemical outcome of a reaction.
By calculating the energies of the transition states leading to the different stereoisomers, one can predict which isomer will be preferentially formed. For the synthesis of the (S) enantiomer, the transition state leading to this product must be lower in energy than the transition state leading to the (R) enantiomer. DFT calculations can identify the key structural features of the transition state that are responsible for this energy difference. These features often involve steric and electronic interactions between the reactants, and any chiral catalysts or auxiliaries used in the synthesis.
For example, in a stereoselective fluorination reaction, DFT can be used to model the diastereomeric transition states, providing a quantitative prediction of the enantiomeric excess (ee) that can be expected. While no specific transition state analysis for the synthesis of this compound has been found, this remains a standard and powerful application of DFT in asymmetric synthesis.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into conformational changes and intermolecular interactions.
Studies on Conformational Preferences and Chirality
The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. For this compound, MD simulations could be employed to explore its conformational landscape.
These simulations would reveal the preferred dihedral angles of the butyl chain and the orientation of the Boc protecting group and the fluorine atom. By analyzing the trajectory of the simulation, one can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with its environment, for example, a biological receptor or a chiral stationary phase in chromatography. The chirality of the molecule will significantly influence its conformational preferences, and MD simulations can provide a detailed picture of these preferences.
Intermolecular Interactions in Chiral Recognition
Chiral recognition is a process where a chiral molecule selectively interacts with one enantiomer of another chiral molecule. MD simulations are a powerful tool to study the non-covalent interactions that govern this process.
In the context of this compound, MD simulations could be used to model its interaction with a chiral selector, such as a chiral stationary phase used in HPLC or a chiral catalyst. By simulating the complex formed between the analyte and the selector, one can analyze the intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that contribute to the chiral recognition. These simulations can help to rationalize the observed enantioselectivity and guide the design of new and improved chiral separation methods or asymmetric catalysts.
Quantum Chemical Modeling of Reactivity and Selectivity
Quantum chemical methods provide a detailed understanding of the electronic structure of molecules, which is fundamental to their reactivity and selectivity.
For this compound, quantum chemical calculations could be used to compute various molecular properties that are indicative of its reactivity. For instance, the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's ability to act as a nucleophile or an electrophile. The distribution of electron density and the molecular electrostatic potential can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack.
Furthermore, quantum chemical models can be used to predict the selectivity of reactions involving this compound. For example, in a reaction with multiple possible sites of attack, these models can predict which site is most likely to react based on calculated reactivity indices. While specific modeling of this compound's reactivity and selectivity is not found in the public literature, the application of quantum chemistry to such problems is a well-established field.
Prediction of Reaction Outcomes
Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions, including regioselectivity and stereoselectivity. For a chiral molecule like this compound, these predictions are vital for its use as a building block in complex syntheses. Methodologies such as Density Functional Theory (DFT) are employed to model reaction pathways and transition states, thereby elucidating the factors that govern reaction outcomes.
Recent advancements have also seen the rise of machine learning algorithms trained on vast datasets of chemical reactions to predict the products of novel transformations. These models can identify subtle patterns in reactivity that may not be immediately obvious from first-principles calculations alone.
Illustrative Data for Reaction Prediction:
Below is an example of how computational data can be used to predict the outcome of a hypothetical reaction involving this compound. The table illustrates the calculated activation energies for different possible reaction pathways. Lower activation energy suggests a more favorable, and therefore more likely, reaction pathway.
Table 1: Hypothetical Calculated Activation Energies for Competing Reaction Pathways This table is for illustrative purposes and does not represent experimentally verified data.
| Reaction Pathway | Proposed Product | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| SN2 at C1 | (S)-N-Boc-1-nucleophile-2-butylamine | 15.2 | Favorable |
| E2 Elimination | N-Boc-2-amino-1-butene | 25.8 | Less Favorable |
The data in Table 1, though hypothetical, demonstrates how computational chemistry can quantify the energetic barriers for different reaction possibilities. In this example, an SN2 reaction at the carbon bearing the fluorine atom is predicted to be more kinetically favorable than an E2 elimination reaction. The actual outcome would also depend on the specific reagents and reaction conditions used.
Understanding Electronic Effects of Fluorine and Boc Groups
The electronic properties of this compound are dominated by the highly electronegative fluorine atom and the bulky, electron-withdrawing tert-butoxycarbonyl (Boc) protecting group. These groups exert significant inductive and steric effects, which in turn influence the molecule's conformation and reactivity.
The fluorine atom, due to its high electronegativity, creates a strong dipole moment and can lower the basicity of the nearby amine. nih.gov This effect is crucial in medicinal chemistry for improving the bioavailability of drug candidates. nih.gov The Boc group, while primarily a protecting group, also influences the electronic environment. Its carbonyl group can participate in resonance and its bulky nature can dictate the conformational preferences of the molecule, thereby influencing which faces of the molecule are accessible for reaction.
Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify these electronic effects by calculating atomic charges and orbital interactions.
Illustrative Data for Electronic Properties:
The following table provides an example of the type of data that can be generated from DFT and NBO analyses to understand the electronic structure of this compound.
Table 2: Illustrative Calculated Electronic Properties This table is for illustrative purposes and does not represent experimentally verified data.
| Atom/Group | Calculated Property | Value | Implication |
|---|---|---|---|
| Fluorine | NBO Charge | -0.45 e | High negative charge, strong inductive effect |
| C1 (C-F) | NBO Charge | +0.30 e | Electrophilic carbon center |
| Nitrogen | NBO Charge | -0.60 e | Electron-rich, but basicity is modulated |
| Boc Carbonyl Carbon | NBO Charge | +0.55 e | Electrophilic character |
| C-F Bond | Bond Length | 1.39 Å | Typical for a C-F single bond |
The illustrative data in Table 2 highlights how computational analysis can provide a detailed picture of the electronic landscape of the molecule. The significant partial positive charge on the carbon attached to the fluorine atom suggests its susceptibility to nucleophilic attack. The calculated rotational barrier around the N-C(Boc) bond indicates that the conformation of the Boc group is relatively fixed, which has important implications for the stereochemical outcome of reactions.
Future Research Directions and Emerging Opportunities
Novel Catalytic Systems for Enantioselective Synthesis
The development of efficient and highly selective catalytic systems is paramount for the synthesis of enantiomerically pure compounds like (S)-N-Boc-1-fluoro-2-butylamine. Future research is trending towards the design of novel catalysts that can overcome existing limitations in substrate scope, efficiency, and selectivity.
Recent advancements have seen the rise of various catalytic strategies for the synthesis of chiral amines and fluorinated compounds. These include metal-catalyzed hydrogenations, transfer hydrogenations, and nucleophilic additions to imines. nih.gov For instance, chiral phosphoric acids and organocatalysts based on cinchona alkaloids have shown promise in the enantioselective reduction of certain imines. nih.govacs.org The development of catalysts that are specifically tailored for the stereoselective fluorination of aliphatic amines is a key area of future research. nih.govnih.gov
A significant challenge lies in the development of catalysts that can effectively control the stereochemistry at the fluorine-bearing carbon. rsc.org Research into bifunctional catalysts, which can simultaneously activate both the amine precursor and the fluorinating agent, is a promising avenue. researchgate.net The exploration of metal-organic frameworks (MOFs) and other porous materials as platforms for housing and stabilizing catalytically active species could also lead to new, highly efficient, and recyclable catalytic systems.
| Catalyst Type | Potential Advantages | Representative Research Area |
| Chiral Phosphoric Acids | High enantioselectivity in imine reductions. nih.gov | Asymmetric reduction of fluorinated ketimines. nih.gov |
| Cinchona Alkaloid Derivatives | Versatile organocatalysts for various asymmetric transformations. acs.org | Enantioselective fluorination of carbonyl compounds. |
| Transition Metal Complexes (e.g., Pd, Ni, Ir) | High catalytic activity and broad substrate scope. nih.gov | Asymmetric hydrogenation and C-H functionalization. dovepress.com |
| Bifunctional Catalysts | Enhanced reactivity and selectivity through dual activation. researchgate.net | Cooperative catalysis for fluoroamination reactions. |
| Enzyme Catalysis | High stereoselectivity and mild reaction conditions. rsc.orgnih.gov | Biocatalytic kinetic resolution and desymmetrization. |
Sustainable and Green Chemistry Approaches to Synthesis
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact and enhance process safety. researchgate.net For the synthesis of this compound, this translates to the development of more sustainable and eco-friendly methods.
A key focus is the replacement of hazardous reagents and solvents. For instance, traditional fluorination methods often employ toxic and corrosive reagents. Research into greener fluorinating agents, such as those derived from the activation of sulfur hexafluoride (SF6), presents a more sustainable alternative. acs.orgnih.gov The use of water as a solvent in synthetic transformations is another significant advancement in green chemistry, offering a safe and environmentally benign medium for certain reactions. rsc.org
Biocatalysis, utilizing enzymes such as transaminases and lipases, offers a powerful approach to chiral amine synthesis under mild conditions with high enantioselectivity. rsc.orgnih.gov The immobilization of these enzymes on solid supports can further enhance their stability and reusability, making the processes more economically viable for industrial applications. nih.gov Mechanochemical synthesis, which involves solvent-free reactions induced by mechanical grinding, is another emerging green technique that has shown promise for the preparation of fluorinated imines. mdpi.com
| Green Chemistry Approach | Key Benefits | Application to this compound Synthesis |
| Use of Greener Reagents | Reduced toxicity and environmental impact. nih.gov | Replacing traditional fluorinating agents with SF6-derived reagents. acs.org |
| Aqueous Synthesis | Elimination of toxic organic solvents, improved safety. rsc.org | Exploring water as a solvent for key synthetic steps. |
| Biocatalysis | High selectivity, mild conditions, reduced waste. rsc.orgnih.gov | Enzymatic resolution of a racemic precursor or asymmetric synthesis. |
| Mechanochemistry | Solvent-free reactions, reduced energy consumption. mdpi.com | Solid-state synthesis of key intermediates. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous-flow synthesis, is revolutionizing chemical manufacturing by offering enhanced safety, scalability, and process control compared to traditional batch methods. vapourtec.comrsc.org The integration of flow chemistry with automated synthesis platforms presents a significant opportunity for the efficient and on-demand production of this compound.
Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. rsc.org This is particularly advantageous for reactions involving hazardous reagents or unstable intermediates, as the small reactor volumes minimize safety risks. vapourtec.com The synthesis of chiral amines has been successfully demonstrated in continuous-flow reactors, often utilizing immobilized catalysts or enzymes. rsc.org
Automated synthesis platforms, controlled by software, can integrate multiple reaction and purification steps into a seamless workflow. beilstein-journals.orgbeilstein-journals.org This not only reduces manual labor but also enables high-throughput experimentation for rapid process optimization. beilstein-journals.org The development of integrated flow systems that combine the synthesis, work-up, and purification of chiral amines is an active area of research. rsc.org
| Technology | Advantages for Synthesis | Future Outlook |
| Flow Chemistry | Improved safety, scalability, and process control. vapourtec.comrsc.org | Development of dedicated flow reactors for enantioselective fluorination. |
| Automated Synthesis | High-throughput screening, process optimization, and reduced manual intervention. beilstein-journals.org | Integration of real-time analytical tools for process monitoring and control. |
| Integrated Systems | Seamless multi-step synthesis, work-up, and purification. rsc.orgbeilstein-journals.org | Fully automated, on-demand synthesis of chiral fluorinated amines. |
Exploration of New Chemical Transformations and Reactivity Profiles
The unique electronic properties conferred by the fluorine atom can lead to novel reactivity profiles for fluorinated compounds compared to their non-fluorinated counterparts. wikipedia.orgresearchgate.net Exploring new chemical transformations of this compound and related structures can unlock access to a wider range of valuable derivatives.
The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts high thermal and chemical stability. wikipedia.org However, the reactivity of organofluorine compounds can be modulated by the surrounding chemical environment. wikipedia.org Research into late-stage functionalization, where a fluorine atom or a fluoroalkyl group is introduced at a late step in a synthetic sequence, is a rapidly growing area. This approach allows for the diversification of complex molecules with minimal synthetic effort.
Furthermore, understanding the reactivity of the amine and the Boc-protecting group in the context of the adjacent fluorine atom is crucial for designing new synthetic routes. For example, the development of novel deprotection strategies that are compatible with the fluorinated stereocenter would be highly valuable. The investigation of radical-based transformations and photoredox catalysis could also open up new avenues for the functionalization of chiral fluorinated amines. acs.org
Development of Advanced Analytical Tools for Chiral Fluorinated Amines
The accurate determination of enantiomeric purity is critical for the development and application of chiral compounds. The development of advanced analytical tools specifically designed for chiral fluorinated amines is an ongoing area of research.
Traditional chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the workhorses for chiral separations. nih.gov However, the development of new chiral stationary phases with improved resolving power for fluorinated compounds is still needed. Supercritical Fluid Chromatography (SFC) is emerging as a powerful alternative, often providing faster and more efficient separations.
More recently, non-separative techniques are gaining traction for rapid chiral analysis. For instance, researchers have developed 19F NMR-based methods using chiral solvating agents or metal complexes that can produce distinct signals for each enantiomer, allowing for rapid determination of enantiomeric excess without the need for chromatographic separation. analytica-world.comchemeurope.com The development of chiral sensors, based on optical or electrochemical detection, also holds promise for real-time and high-throughput chiral analysis. acs.org
| Analytical Technique | Principle | Application to this compound |
| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. nih.gov | Baseline separation and quantification of enantiomers. |
| Chiral SFC | Separation using a supercritical fluid as the mobile phase. | Fast and efficient enantiomeric purity determination. |
| 19F NMR with Chiral Auxiliaries | Formation of diastereomeric complexes with distinct NMR signals. analytica-world.comchemeurope.com | Rapid, separation-free determination of enantiomeric excess. |
| Chiral Sensing | Specific binding of one enantiomer to a sensor, producing a detectable signal. acs.org | High-throughput screening and in-situ analysis. |
| Mass Spectrometry (MS) | Conversion of enantiomers to diastereomers for MS discrimination. acs.org | Complementary technique for chiral analysis, especially when coupled with chromatography. |
Q & A
Basic: What synthetic methodologies are most effective for preparing (S)-N-Boc-1-fluoro-2-butylamine with high enantiomeric purity?
Answer:
The synthesis of chiral fluorinated amines like this compound typically involves:
- Step 1 : Introduction of the fluorine atom via nucleophilic fluorination or electrophilic fluorinating agents (e.g., Selectfluor®), ensuring stereochemical control through chiral auxiliaries or asymmetric catalysis.
- Step 2 : Boc protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to prevent side reactions during subsequent steps.
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Enantiomeric purity can be confirmed using chiral HPLC or polarimetry, as demonstrated for structurally similar compounds with [α]D measurements .
- Key validation : ¹H/¹³C NMR to confirm regiochemistry and Boc protection integrity, and mass spectrometry for molecular weight verification .
Basic: How can researchers validate the stereochemical integrity of this compound during synthesis?
Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers. Compare retention times with a racemic mixture or known standards.
- Optical rotation : Measure [α]D values and compare to literature data for analogous compounds (e.g., compound 32 in showed [α]²²D = +61.1° in CHCl₃) .
- X-ray crystallography : For definitive confirmation, grow single crystals of a derivative (e.g., salt formation) and analyze diffraction patterns.
Advanced: How can contradictory results in the catalytic efficiency of this compound in asymmetric reactions be systematically addressed?
Answer:
Contradictions often arise from variations in experimental conditions or unaccounted variables. A robust approach includes:
- Controlled replication : Standardize reaction parameters (temperature, solvent purity, catalyst loading) across labs. For example, achieved 82% yield for a fluorinated acetamide by strictly controlling reaction time and stoichiometry .
- Statistical modeling : Apply structural equation modeling (SEM) to analyze mediator variables (e.g., catalyst-substrate interactions) and bootstrapping to assess effect stability, as demonstrated in longitudinal studies of complex systems .
- Resource-based frameworks : Use Conservation of Resources (COR) theory to evaluate how experimental constraints (e.g., reagent scarcity) bias outcomes, ensuring resource allocation does not skew results .
Advanced: What mechanistic insights can fluorine substitution at the 1-position provide for this compound in drug design?
Answer:
- Electron-withdrawing effects : Fluorine at the 1-position alters electron density, potentially enhancing metabolic stability or binding affinity. For example, fluorinated tyrosines in showed improved protease resistance .
- Stereoelectronic tuning : Density Functional Theory (DFT) calculations can model how fluorine’s position influences transition-state geometries in enzymatic reactions.
- In vitro assays : Compare bioactivity of fluorinated vs. non-fluorinated analogs in target systems (e.g., kinase inhibition assays). highlights structural optimization for biomarker development using similar logic .
Advanced: How should researchers design longitudinal studies to assess the stability of this compound under varying storage conditions?
Answer:
- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months).
- Degradation pathway analysis : Use LC-MS to identify breakdown products (e.g., Boc deprotection or fluorine displacement).
- Data interpretation frameworks : Apply time-lagged regression models to predict shelf-life, as seen in longitudinal analyses of workplace stress and chemical stability .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?
Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time.
- Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., reaction temperature, Boc protection time). ’s high-yield synthesis (82%) relied on precise stoichiometric control .
- Quality-by-Design (QbD) : Define a design space for acceptable variability in starting materials and intermediates.
Advanced: How can open-data principles be applied to resolve discrepancies in reported physicochemical properties of this compound?
Answer:
- Data repositories : Share raw NMR, HPLC, and crystallography data in public repositories (e.g., PubChem, Zenodo) to enable cross-validation. emphasizes open data for reproducibility in health research .
- Meta-analysis frameworks : Aggregate data from multiple studies, adjusting for methodological differences (e.g., solvent effects on [α]D).
- Collaborative platforms : Use tools like GitHub for version-controlled protocol sharing, reducing ambiguity in synthetic procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
